molecular formula C16H16N2OS B2597218 4-methyl-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole CAS No. 892687-37-5

4-methyl-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole

Cat. No.: B2597218
CAS No.: 892687-37-5
M. Wt: 284.38
InChI Key: SKYWPKCUOKDXRQ-UHFFFAOYSA-N
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Description

4-Methyl-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole ( 892687-37-5) is a synthetic small molecule featuring the versatile benzimidazole pharmacophore, a scaffold of high significance in medicinal chemistry and oncological research . This compound has a molecular formula of C16H16N2OS and a molecular weight of 284.38 . Its structure, which closely mimics naturally occurring purine nucleotides, allows it to interact with a wide array of biopolymers and therapeutic targets . This derivative is of particular interest in the development of targeted cancer therapeutics. Structural analogs, specifically S-alkylated 2-mercaptobenzoimidazoles with a phenoxyethylthio linker, have been identified as a potent new class of inhibitors for the Hedgehog (Hh) signaling pathway, with demonstrated activity in the low micromolar range (e.g., IC50 = 1.76 - 2.90 μM) . The Hedgehog pathway is a critical mediator in cell proliferation and patterning, and its misregulation is implicated in various cancers, including basal cell carcinoma and medulloblastoma . Furthermore, the benzimidazole core is known to exhibit a diverse pharmacological profile, with derivatives acting through mechanisms such as topoisomerase inhibition, DNA intercalation, and kinase inhibition . These properties make this compound a valuable chemical tool for researchers investigating novel oncogenic targets and the structure-activity relationships of small molecule inhibitors. This product is provided For Research Use Only. It is intended for laboratory research and is not for diagnostic, therapeutic, or personal use. All information presented is for informational purposes and is not intended as a recommendation for any specific application.

Properties

IUPAC Name

4-methyl-2-(2-phenoxyethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12-6-5-9-14-15(12)18-16(17-14)20-11-10-19-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYWPKCUOKDXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)SCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Phenoxyethylthio Group: This step involves the nucleophilic substitution reaction where the benzimidazole core reacts with 2-phenoxyethylthiol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzimidazole ring, leading to the formation of amines or reduced benzimidazole derivatives.

    Substitution: The phenoxyethylthio group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 4-methyl-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The biological and physicochemical properties of benzimidazole derivatives are highly sensitive to substituent type and position. Key comparisons include:

Compound Name Substituent at Position 2 Substituent at Position 4/5 Key Functional Differences Biological Activity/Notes
4-Methyl-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole (2-Phenoxyethyl)thio 4-Methyl Ether oxygen in phenoxy group enhances polarity Not reported in evidence; predicted improved solubility vs. thioethers
5-Methyl-2-[(2-phenylethyl)thio]-1H-benzimidazole Phenethylthio 5-Methyl Lack of ether oxygen reduces H-bond capacity Lower GABA-A receptor affinity due to 5-methyl position
2-(2-Butyl-4-chloro-1H-imidazol-5-yl)-1H-benzo[d]imidazole Chloroimidazolyl None Chlorine and imidazole enhance electron-withdrawing effects Antiproliferative activity (IC₅₀ = 25.3 μM)
5-Methoxy-2-(piperidin-1-ylmethylene)thio-1H-benzo[d]imidazole Piperidine-thio 5-Methoxy Methoxy increases lipophilicity; piperidine enables basicity Anti-Alzheimer activity via cholinesterase inhibition
2-(Pyridylmethylthio)-1H-benzo[d]imidazole Pyridylmethylthio None Pyridine nitrogen enables coordination with metals Potential cytochrome P-450 interaction

Impact of Methyl Group Position

  • 4-Methyl vs. 5-Methyl Substitution : demonstrates that a 5-methyl group on the benzimidazole core reduces GABA-A receptor binding affinity compared to unmethylated or 4-methyl analogs. This suggests steric hindrance or electronic effects at position 5 disrupt molecular recognition .
  • 4-Methyl in Target Compound : The 4-methyl group in the target compound may optimize steric compatibility with hydrophobic pockets in biological targets, as seen in other 4-substituted benzimidazoles .

Thioether vs. Phenoxyethylthio Linkages

  • Phenoxyethylthio (Target Compound): The ether oxygen in the phenoxy group may improve aqueous solubility compared to pure thioethers (e.g., phenethylthio in ).
  • Thiazole-Triazole Hybrids (e.g., Compound 9c in ) : These substituents introduce aromatic nitrogen atoms, enabling π-π stacking interactions but possibly reducing metabolic stability due to higher electron density.

Biological Activity

4-Methyl-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from a variety of sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzimidazole core followed by the introduction of the thiophenoxyethyl group. The general synthetic route can be summarized as follows:

  • Formation of Benzimidazole Core : The initial step involves the condensation of 4-methyl-2-aminobenzoic acid with appropriate reagents to form the benzimidazole structure.
  • Thioether Formation : The next step introduces the thioether functionality through nucleophilic substitution involving 2-phenoxyethyl bromide and a suitable thiol.
  • Purification : The final product is purified using recrystallization techniques or chromatography to obtain high purity for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HT29 (Colon)10.0Apoptosis and necrosis

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the in vivo efficacy of this compound in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.

Study 2: Antimicrobial Testing

In another study, the compound was tested against clinical isolates of Staphylococcus aureus and E. coli. The results showed that it inhibited bacterial growth at concentrations comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

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